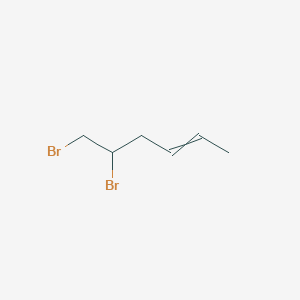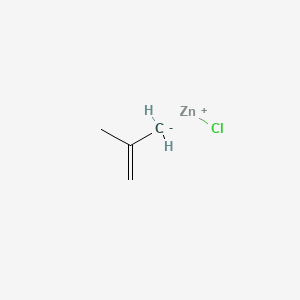
chlorozinc(1+);2-methanidylprop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorozinc(1+);2-methanidylprop-1-ene is an organozinc compound with the molecular formula C4H7ClZn. This compound is characterized by the presence of a zinc atom bonded to a chlorine atom and a 2-methanidylprop-1-ene group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Chlorozinc(1+);2-methanidylprop-1-ene can be synthesized through the reaction of zinc chloride with 2-methanidylprop-1-ene. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include maintaining a low temperature to control the reactivity of the organozinc compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where zinc chloride and 2-methanidylprop-1-ene are combined under controlled conditions. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Chlorozinc(1+);2-methanidylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can replace the chlorine atom.
Major Products
Oxidation: Zinc oxide and corresponding organic products.
Reduction: Reduced zinc species and organic compounds.
Substitution: Substituted organozinc compounds with various functional groups.
科学研究应用
Chlorozinc(1+);2-methanidylprop-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and materials.
作用机制
The mechanism by which chlorozinc(1+);2-methanidylprop-1-ene exerts its effects involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with electron-rich sites in molecules, facilitating reactions such as nucleophilic addition or substitution. The pathways involved include the formation of organozinc intermediates that participate in subsequent chemical transformations.
相似化合物的比较
Similar Compounds
Methylzinc chloride: Similar in structure but with a methyl group instead of the 2-methanidylprop-1-ene group.
Ethylzinc chloride: Contains an ethyl group instead of the 2-methanidylprop-1-ene group.
Phenylzinc chloride: Features a phenyl group in place of the 2-methanidylprop-1-ene group.
Uniqueness
Chlorozinc(1+);2-methanidylprop-1-ene is unique due to the presence of the 2-methanidylprop-1-ene group, which imparts specific reactivity and properties. This makes it particularly useful in certain organic synthesis reactions where other organozinc compounds may not be as effective.
属性
CAS 编号 |
90472-63-2 |
|---|---|
分子式 |
C4H7ClZn |
分子量 |
155.9 g/mol |
IUPAC 名称 |
chlorozinc(1+);2-methanidylprop-1-ene |
InChI |
InChI=1S/C4H7.ClH.Zn/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
RTXLUHAUXUTXSC-UHFFFAOYSA-M |
规范 SMILES |
CC(=C)[CH2-].Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
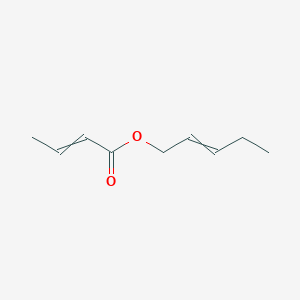
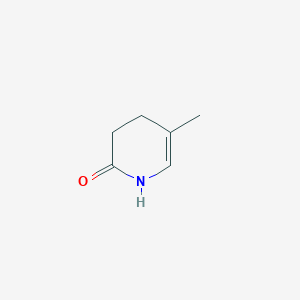
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
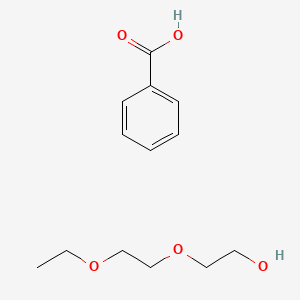

![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
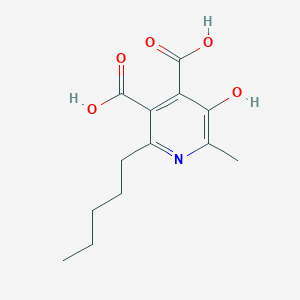
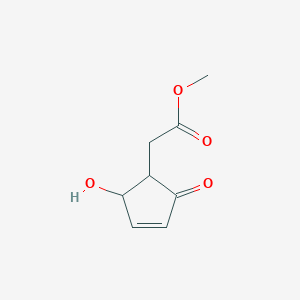
![pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl-](/img/structure/B14354143.png)
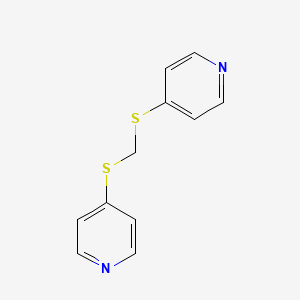
![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
